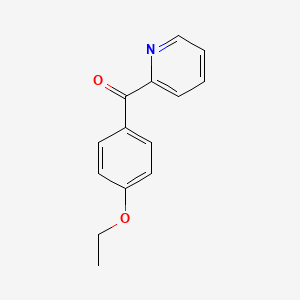
N-(4-Methoxybenzyl)cyclohexanamin
Übersicht
Beschreibung
N-(4-methoxybenzyl)cyclohexanamine, also known as 4-MBCH, is an organic compound that belongs to the class of compounds known as cycloalkylamines. It is a colorless crystalline solid with a melting point of 88-90°C and a molecular weight of 227.3 g/mol. 4-MBCH has been studied for its potential applications in chemical synthesis, medicinal research, and drug development.
Wissenschaftliche Forschungsanwendungen
Organometallische Chemie
N-(4-Methoxybenzyl)cyclohexanamin: wurde bei der Synthese von Thiosemicarbazon-Derivaten und deren Komplexen mit Ruthenium(II)-p-Cymen verwendet . Diese Komplexe wurden auf ihre Festkörperstrukturen, NMR-Spektren und ihr Redoxverhalten untersucht. Die Koordination des Thiosemicarbazon-Liganden mit dem Rutheniumzentrum bildet einen fünfgliedrigen Chelatring, der für das Verständnis der Reaktivität und Stabilität dieser organometallischen Verbindungen von Bedeutung ist.
Zytotoxizitätsstudien
Die oben genannten synthetisierten Rutheniumkomplexe wurden auf ihre Zytotoxizität gegen verschiedene Krebszelllinien, einschließlich NCI-H460, A549 und MDA-MB-231, untersucht . Obwohl sie keine höhere Potenz als Cisplatin zeigten, zeigten sie eine größere Wirksamkeit, insbesondere der aus HL1 abgeleitete Komplex. Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Krebsmedikamente hin.
Synthese von Liganden
This compound: wird als Vorläufer in den Kondensationsreaktionen zur Herstellung von Thiosemicarbazon-Liganden (HL1 und HL2) verwendet . Diese Liganden sind entscheidend für die Bildung von Metallkomplexen, die Anwendungen in der medizinischen Chemie und Katalyse haben.
Analytische Chemie
Das Redoxverhalten von This compound-Derivaten kann mit Techniken wie der zyklischen Voltammetrie analysiert werden . Dies ist wichtig, um die Elektronentransferprozesse in verschiedenen chemischen Systemen zu verstehen, was Auswirkungen auf Sensoren und andere analytische Geräte hat.
Wirkmechanismus
Target of Action
Related compounds such as n-(4-aminobutanoyl)-s-(4-methoxybenzyl)-l-cysteinylglycine (nsl-cg) have been found to target replication-transcription and rna dependent polymerase of sars cov-2 . Another compound, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide, was designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase .
Mode of Action
For instance, NSL-CG can work against two major targets of SARS CoV-2, replication-transcription and RNA dependent polymerase . Another compound, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide, was found to prevent amyloid beta (Aβ) formation through the downregulation of APP and BACE levels .
Biochemical Pathways
For example, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide was found to reduce the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Result of Action
For instance, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide was found to prevent amyloid beta (Aβ) formation and reduce the levels of phosphorylated forms of tau .
Biochemische Analyse
Biochemical Properties
N-(4-methoxybenzyl)cyclohexanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
N-(4-methoxybenzyl)cyclohexanamine has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of N-(4-methoxybenzyl)cyclohexanamine involves its binding interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. Additionally, it may interact with proteins involved in gene expression, resulting in changes in the expression levels of certain genes. These molecular interactions contribute to the compound’s overall effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxybenzyl)cyclohexanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time. Long-term exposure to N-(4-methoxybenzyl)cyclohexanamine may result in sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of N-(4-methoxybenzyl)cyclohexanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a significant impact on cellular function. Toxicity studies have indicated that high doses of N-(4-methoxybenzyl)cyclohexanamine can cause adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
N-(4-methoxybenzyl)cyclohexanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. Its presence can influence metabolic flux and alter the levels of specific metabolites. The compound’s interactions with enzymes can lead to changes in their activity, further affecting the overall metabolic processes within cells .
Transport and Distribution
Within cells and tissues, N-(4-methoxybenzyl)cyclohexanamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The transport and distribution of N-(4-methoxybenzyl)cyclohexanamine are crucial for its activity and function, as they determine the compound’s availability to interact with target biomolecules .
Subcellular Localization
The subcellular localization of N-(4-methoxybenzyl)cyclohexanamine plays a key role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within certain subcellular regions can enhance its interactions with target biomolecules, thereby influencing its overall effects on cellular processes .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBULMJLIEXHYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00298142 | |
| Record name | N-(4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63674-11-3 | |
| Record name | NSC121076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-methoxybenzyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Methylphenyl)sulfonyl]pyrrolidine](/img/structure/B1295941.png)
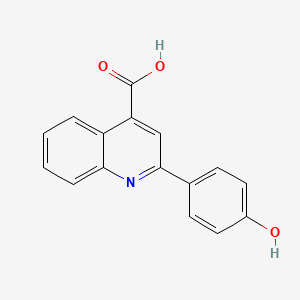

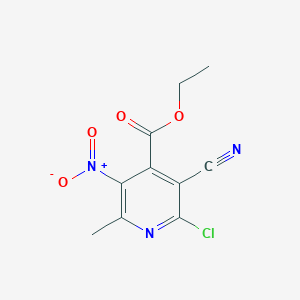


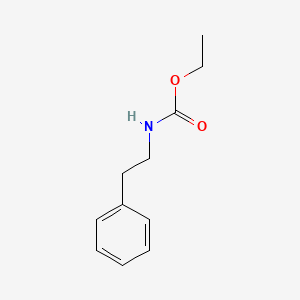
![3-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1295952.png)
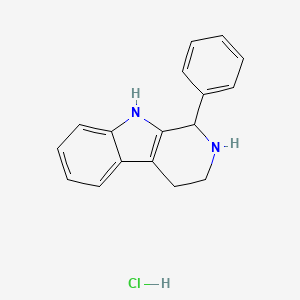
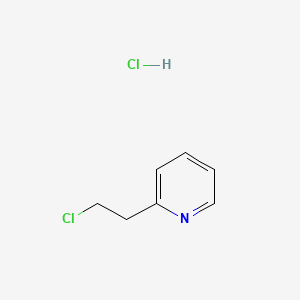
![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)
![7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B1295962.png)
